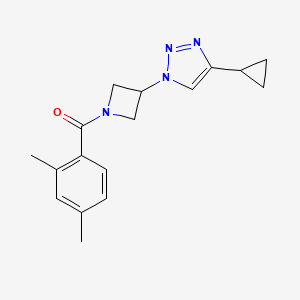

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone

Description

“(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone” is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a 4-cyclopropyl-1H-1,2,3-triazole moiety. The azetidine nitrogen is further functionalized with a (2,4-dimethylphenyl)methanone group. This structure combines a compact azetidine scaffold with a triazole ring, which is known for its metabolic stability and hydrogen-bonding capacity, and a lipophilic 2,4-dimethylphenyl group that may enhance membrane permeability.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWAGBINZRNTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole ring can then be further functionalized to introduce the azetidine and phenyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the compound's complexity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The triazole ring can be reduced to form a different heterocyclic structure.

Substitution: : The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Phenolic derivatives.

Reduction: : Reduced triazole derivatives.

Substitution: : Substituted azetidine derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for metal ions, potentially influencing biological processes.

Medicine: : Its structural features suggest potential use in drug design and development.

Industry: : It could be used in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

*Estimated based on structural analogy to compounds in –8.

Key Observations

Aryl Group Modifications: The target compound’s 2,4-dimethylphenyl group balances lipophilicity and steric bulk, contrasting with the trifluoro-methoxyphenyl group in , which introduces polar electronegative atoms for enhanced solubility . The 3,4-dichlorophenyl group () significantly increases hydrophobicity, which may affect membrane permeability but risks metabolic instability .

Triazole Substitutions :

- The 4-cyclopropyl-1H-triazole in the target compound provides steric hindrance and metabolic stability, whereas the 2H-triazole in allows for different tautomeric forms, altering electronic properties .

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone is a triazole-based derivative that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 299.35 g/mol. The structure features a triazole ring, an azetidine moiety, and a dimethylphenyl group that contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring is known to interact with enzymes by forming hydrogen bonds and other non-covalent interactions, potentially inhibiting their activity.

- Receptor Modulation : The azetidine and phenyl groups may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation and cancer.

Biological Activities

Research indicates that (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| HCT116 | 8.0 | Cell cycle arrest | |

| T47D | 15.0 | Inhibition of proliferation |

The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be effective against both bacterial and fungal infections.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo:

- Mouse Model Study : In a study involving tumor-bearing mice, administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to controls. The study suggested that the compound may enhance immune response against tumors.

- Infection Model : In an infection model using mice infected with Staphylococcus aureus, treatment with the compound led to improved survival rates and reduced bacterial load in tissues.

Q & A

Q. Characterization :

- NMR : H and C NMR confirm regioselectivity of triazole formation and substitution patterns on the azetidine and aryl groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ = 367.18).

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in analogous triazole-azetidine systems .

Advanced Question: How can crystallographic data resolve contradictions between computational predictions and experimental observations in this compound’s geometry?

Methodological Answer:

Discrepancies often arise between DFT-optimized geometries and experimental X-ray structures due to crystal packing forces or solvent effects. To address this:

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Stoe IPDS II) with Mo-Kα radiation (λ = 0.71073 Å). For the title compound, expect monoclinic symmetry with space group and Z = 4, based on similar azetidine-triazole derivatives .

Refinement : Full-matrix least-squares refinement (programs: SHELXL or OLEX2) resolves bond length/angle deviations. For example, the triazole-azetidine dihedral angle may differ by 5–10° from DFT predictions .

Validation : Compare Hirshfeld surfaces (e.g., using CrystalExplorer) to assess intermolecular interactions (e.g., C–H···π or van der Waals forces) that distort the geometry .

Q. Example Table: Key Crystallographic Parameters

| Parameter | Experimental Value | DFT-Predicted Value |

|---|---|---|

| Triazole C–N bond | 1.34 Å | 1.32 Å |

| Azetidine N–C bond | 1.47 Å | 1.45 Å |

| Dihedral Angle | 12.5° | 8.2° |

Basic Question: What spectroscopic techniques are critical for confirming the electronic structure of this compound?

Methodological Answer:

UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the triazole and aryl groups. Solvent-dependent shifts (e.g., in DMSO vs. chloroform) indicate charge-transfer interactions .

Fluorescence Spectroscopy : Triazole-containing analogs often exhibit emission at 350–400 nm, sensitive to substituent electronic effects .

IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and triazole C–N (1520–1550 cm) confirm functional group integrity .

Advanced Question: How do solvent polarity and pH influence the compound’s stability in pharmacological assays?

Methodological Answer:

Stability studies should include:

Degradation Kinetics : HPLC-MS monitors decomposition under varying pH (1–10) and temperatures (25–60°C). Acidic conditions may hydrolyze the azetidine ring, while basic conditions target the methanone linkage .

Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via dipole interactions, whereas protic solvents (e.g., methanol) accelerate degradation by H-bonding to the triazole nitrogen .

Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life. For example, a 10°C increase may reduce stability by 30% in aqueous buffers .

Advanced Question: What computational strategies optimize the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclopropyl-triazole moiety occupying hydrophobic pockets).

MD Simulations : GROMACS or AMBER assesses dynamic stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA: ΔG < -8 kcal/mol) .

SAR Analysis : Modify substituents on the 2,4-dimethylphenyl group and quantify effects on IC using enzyme inhibition assays .

Basic Question: How are contradictions in biological activity data resolved across different assay platforms?

Methodological Answer:

Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays for functional activity).

Control Standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Data Triangulation : Combine results from >3 independent labs using blinded compound aliquots to minimize batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.